BenchChemオンラインストアへようこそ!

IPA-3

Kinase inhibitor mechanism Allosteric regulation PAK1 activation

Procure IPA-3 to selectively block de novo PAK1 activation without affecting pre-activated PAK1 or group II PAKs. Use in oncology for Cdc42/Rac signaling studies; plan for 5x more material by weight vs. ATP-competitive inhibitors for equivalent in vivo target engagement. Ideal for adhesion/cytoskeletal dynamics assays.

Molecular Formula C20H14O2S2
Molecular Weight 350.5 g/mol
CAS No. 1081767-20-5
Cat. No. B7731961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIPA-3
CAS1081767-20-5
Molecular FormulaC20H14O2S2
Molecular Weight350.5 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC(=C2SSC3=C(C=CC4=CC=CC=C43)O)O
InChIInChI=1S/C20H14O2S2/c21-17-11-9-13-5-1-3-7-15(13)19(17)23-24-20-16-8-4-2-6-14(16)10-12-18(20)22/h1-12,21-22H
InChIKeyRFAXLXKIAKIUDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IPA-3 (1081767-20-5) – Selective Allosteric PAK1 Inhibitor for Cancer Research


IPA-3 (CAS 1081767-20-5; IUPAC: 1-[(2-hydroxynaphthalen-1-yl)disulfanyl]naphthalen-2-ol) is a synthetic organic disulfide that functions as a selective, non-ATP-competitive, allosteric inhibitor of group I p21-activated kinases (PAKs), primarily PAK1 [1]. Its defining mechanism involves covalent binding to the autoregulatory domain of PAK1, preventing activation by upstream GTPases such as Cdc42 and Rac [2]. Unlike ATP-competitive kinase inhibitors, IPA-3 targets a conformation-specific regulatory site, offering a distinct approach for dissecting PAK1-mediated signaling pathways in oncology research [3].

Why IPA-3 Cannot Be Replaced by ATP-Competitive PAK Inhibitors


PAK inhibitors are broadly categorized into ATP-competitive agents (e.g., FRAX597, FRAX486, PF-3758309) and allosteric, activation-specific inhibitors like IPA-3 [1]. ATP-competitive inhibitors bind the conserved kinase domain and inhibit both basal and pre-activated PAK activity, whereas IPA-3 exclusively prevents PAK activation by binding the autoregulatory domain and does not inhibit pre-activated PAK [2]. This fundamental mechanistic divergence leads to distinct cellular phenotypic outcomes—for instance, in leukemia cell adhesion assays, IPA-3 induces cell contraction in semi-adherent HEL cells, while ATP-competitive FRAX597 increases cell-surface contact area across all tested leukemia cells [3]. Consequently, substituting IPA-3 with an ATP-competitive inhibitor will alter the experimental outcome and confound mechanistic interpretation.

Quantitative Evidence Differentiating IPA-3 from Other PAK Inhibitors


Allosteric vs. ATP-Competitive Mechanism: Conformation-Dependent Inhibition

IPA-3 inhibits PAK1 activation by binding covalently to the autoregulatory domain, preventing Cdc42-induced activation. Critically, pre-activated PAK1 is completely resistant to IPA-3 inhibition, whereas ATP-competitive inhibitors (e.g., FRAX597, PF-3758309) inhibit both inactive and pre-activated PAK1 [1]. In a direct biochemical assay, IPA-3 (100 μM) reduced Cdc42-stimulated PAK1 autophosphorylation by >90%, but had no effect on the activity of PAK1 that had been pre-activated with Cdc42 prior to inhibitor addition [1]. This contrasts sharply with ATP-competitive inhibitors which show comparable inhibition regardless of activation state [2].

Kinase inhibitor mechanism Allosteric regulation PAK1 activation

Group I PAK Selectivity: No Inhibition of Group II PAKs (PAK4-6)

IPA-3 selectively inhibits group I PAKs (PAK1, PAK2, PAK3) but shows no inhibition of group II PAKs (PAK4, PAK5, PAK6) [1]. In a panel of 214 non-PAK human kinases screened at 10 μM ATP and 10 μM inhibitor, IPA-3 showed ≥50% inhibition against only 9 kinases . In contrast, the ATP-competitive pan-PAK inhibitor PF-3758309 potently inhibits both group I and group II PAKs (PAK4 IC50 = 190 nM) [2]. For PAK1-specific studies where PAK4-6 activity must remain unperturbed, IPA-3 offers a clear advantage.

Kinase selectivity PAK family Isoform-specific inhibition

Distinct Cellular Phenotypes: IPA-3 vs. FRAX597 in Leukemia Cell Adhesion

A direct functional comparison in leukemia cells revealed that IPA-3 (40 μM) and FRAX597 (40 μM) produce opposite effects on cell adhesion morphology. Using interference reflection microscopy (IRM), IPA-3 induced cell contraction specifically in semi-adherent HEL cells, whereas FRAX597 increased cell-surface contact area across all tested leukemia cell lines (HEL, K562, OCI-AML3, HL-60) [1]. Both inhibitors reduced cell attachment stability and induced cell death, but the distinct morphological outcomes underscore their divergent mechanisms—IPA-3 prevents PAK activation, while FRAX597 inhibits active PAK kinase activity [1].

Cell adhesion Leukemia Cytoskeletal dynamics

Negative Control Availability: PIR-3.5 Enables Rigorous Experimental Design

IPA-3 is supplied with a structurally matched negative control compound, PIR-3.5 (6,6'-dithiodi(2-naphthol)), an inactive isomer that does not inhibit PAK1 [1]. In human primary schwannoma cells, 20 μM IPA-3 reduced PAK2 phosphorylation at Ser192/194 to 40% of untreated control levels (p<0.05), whereas 20 μM PIR-3.5 showed no significant effect on PAK phosphorylation [2]. MTS viability assays confirmed that 20 μM IPA-3 reduced schwannoma cell viability by only 7.6% after 24h, while 5 μM IPA-3 and 20 μM PIR-3.5 had no effect, establishing a safe working concentration range [2]. Many ATP-competitive PAK inhibitors (e.g., FRAX597, FRAX486) lack commercially available, validated inactive control compounds of identical chemical scaffold.

Chemical probe validation Negative control Experimental rigor

In Vivo Efficacy Comparison: IPA-3 vs. FRAX486 in Ischemia-Reperfusion Injury

In a mouse model of focal cerebral ischemia/reperfusion (MCAO/R), both IPA-3 and FRAX486 alleviated blood-brain barrier (BBB) disruption, but required markedly different dosing [1]. IPA-3 was administered at 10 μmol/kg body weight, while FRAX486 was effective at 2 μmol/kg—a 5-fold difference in dose requirement [1]. Both compounds significantly reduced leakage of 4.4 kDa TRITC-dextran and 70 kDa FITC-dextran across the BBB at 3h and 24h post-reperfusion [1]. The higher in vivo dose requirement for IPA-3 is consistent with its lower biochemical potency (IC50 = 2.5 μM) compared to FRAX486 (PAK1 IC50 = 14 nM) .

Blood-brain barrier Ischemia-reperfusion In vivo pharmacology

Synergistic Combination with PF-3758309: Unique Dual PAK Targeting Strategy

Combined treatment with IPA-3 and PF-3758309 (a pan-PAK ATP-competitive inhibitor) produced synergistic anti-proliferative effects in five colon cancer cell lines that were superior to either agent alone [1]. In SW620 and Colo 205 cells, the combination markedly suppressed colony formation, induced apoptosis, triggered cell cycle arrest, and enhanced autophagy compared to single-agent treatment [1]. Mechanistically, the synergy was attributed to enhanced DNA damage-related cell death and enforced cell cycle arrest [1]. This synergistic combination is unique to the IPA-3/PF-3758309 pairing; similar synergy is not observed with combinations of ATP-competitive group I inhibitors (e.g., FRAX486 or FRAX597) with PF-3758309 [2].

Colon cancer Combination therapy DNA damage response

Optimal Research Applications for IPA-3 Based on Differentiated Evidence


Dissecting PAK1 Activation-Specific Signaling in Cancer Cell Motility and Invasion

Use IPA-3 to selectively block PAK1 activation without affecting pre-activated PAK1 or group II PAKs (PAK4-6) [1]. This application is ideal for studies investigating the role of de novo PAK1 activation (e.g., by Cdc42/Rac) in cell migration, invasion, and cytoskeletal dynamics. The availability of the negative control PIR-3.5 enables rigorous experimental validation [2]. ATP-competitive inhibitors (e.g., FRAX597) are unsuitable here because they inhibit both inactive and active PAK1 and often target group II PAKs, confounding interpretation [3].

In Vivo Studies of PAK1 in Glucose Homeostasis and Metabolic Regulation

Employ IPA-3 in rodent models to investigate PAK1 function in pancreatic beta-cell insulin secretion and glucose homeostasis [1]. Note that IPA-3 requires a 5-fold higher in vivo dose (10 μmol/kg) compared to FRAX486 (2 μmol/kg) for equivalent target engagement [2]. Plan compound procurement accordingly—approximately 5× more IPA-3 by weight is needed for comparable in vivo studies. For studies where high potency is critical and allosteric mechanism is not required, consider FRAX486 as an alternative, but recognize that mechanistic interpretation will differ [2].

PAK-Targeted Combination Therapy Research in Colon and Other Solid Tumors

For preclinical studies evaluating synergistic PAK inhibition strategies, combine IPA-3 specifically with the pan-PAK inhibitor PF-3758309 [1]. This combination uniquely induces DNA damage-related cell death and cell cycle arrest in colon cancer cells—synergy not observed with ATP-competitive group I inhibitors (FRAX486, FRAX597) paired with PF-3758309 [1][2]. This application is supported by evidence across multiple colon cancer cell lines (SW620, Colo 205, HCT116, HT-29, DLD-1) [1].

PAK-Dependent Cytoskeletal Remodeling in Hematological Malignancies

Use IPA-3 to study PAK activation-dependent adhesion and cytoskeletal contraction in leukemia cells, particularly semi-adherent HEL cells [1]. Unlike FRAX597, which increases cell-surface contact area broadly, IPA-3 induces cell contraction specifically in HEL cells, making it the tool of choice for dissecting activation-state-dependent cytoskeletal responses [1]. Include the PIR-3.5 negative control to rule out off-target redox effects [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for IPA-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.